molecular formula C11H17NO B1396734 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one CAS No. 189176-32-7

3-Methyl-3-azaspiro[5.5]undec-7-en-9-one

Cat. No.: B1396734
CAS No.: 189176-32-7
M. Wt: 179.26 g/mol
InChI Key: DOIYXJBXKCODGG-UHFFFAOYSA-N
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Description

3-Methyl-3-azaspiro[55]undec-7-en-9-one is a chemical compound with the molecular formula C11H17NO It is characterized by a spirocyclic structure, which includes a ketone group and a tertiary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one typically involves the formation of the spirocyclic ring system. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a ketone precursor can lead to the formation of the spirocyclic structure through intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently. The exact methods can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-azaspiro[5.5]undec-7-en-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions at the amine group.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

3-Methyl-3-azaspiro[5.5]undec-7-en-9-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one involves its interaction with specific molecular targets. The ketone and amine groups play crucial roles in its reactivity. The compound can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-azaspiro[5.5]undecan-9-one: Similar structure but lacks the double bond.

    3-Azaspiro[5.5]undec-7-en-9-one: Similar structure but lacks the methyl group.

Uniqueness

3-Methyl-3-azaspiro[55]undec-7-en-9-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-methyl-3-azaspiro[5.5]undec-10-en-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12-8-6-11(7-9-12)4-2-10(13)3-5-11/h2,4H,3,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIYXJBXKCODGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCC(=O)C=C2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729008
Record name 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189176-32-7
Record name 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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